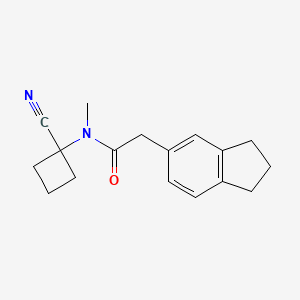
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide, also known as CYM5442, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide works by inhibiting the activation of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. NF-κB is activated in response to a variety of stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Once activated, it translocates to the nucleus and activates the transcription of genes involved in inflammation, immune responses, and cell survival. By inhibiting NF-κB activation, this compound blocks the transcription of these genes and reduces inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on NF-κB, this compound has been shown to have a number of other biochemical and physiological effects. These include reducing the production of reactive oxygen species, inhibiting the activity of matrix metalloproteinases, and blocking the activation of the PI3K/Akt signaling pathway.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide is its specificity for NF-κB inhibition, which reduces the risk of off-target effects. However, its relatively low potency and solubility can make it difficult to use in certain experimental settings. Additionally, its potential toxicity and side effects must be carefully evaluated before use in clinical settings.
Future Directions
There are a number of potential future directions for research on N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide. These include investigating its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to optimize its potency and solubility, and to evaluate its potential toxicity and side effects in preclinical and clinical settings. Finally, the development of new delivery methods, such as nanoparticles or liposomes, may improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide involves a series of chemical reactions, starting with the condensation of 2,3-dihydro-1H-inden-5-amine with N-methyl-2-bromoacetamide to form the intermediate compound N-methyl-2-(2,3-dihydro-1H-inden-5-yl)acetamide. This intermediate is then reacted with cyanocyclobutane in the presence of a base to yield this compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. In inflammation and autoimmune disorders, it has been shown to reduce inflammation and improve symptoms by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(17(12-18)8-3-9-17)16(20)11-13-6-7-14-4-2-5-15(14)10-13/h6-7,10H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMKBUGEHRYGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC2=C(CCC2)C=C1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

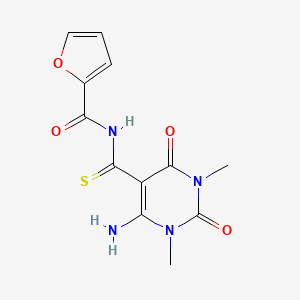
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
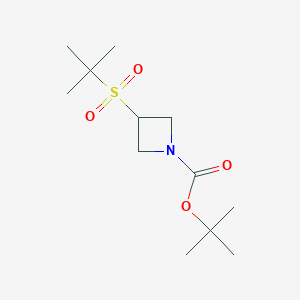
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)
![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)
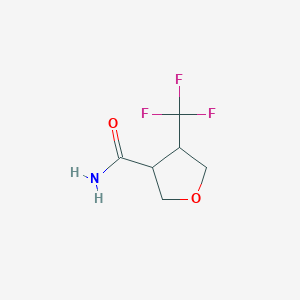
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2725307.png)
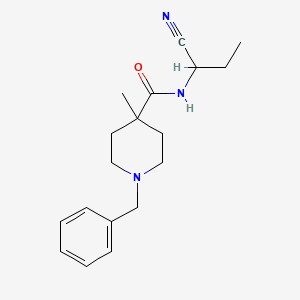
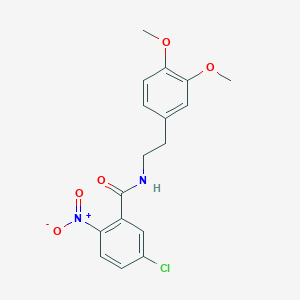
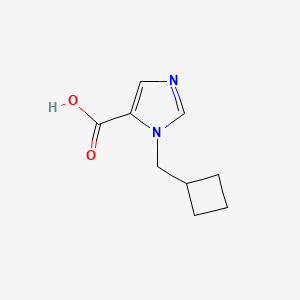
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2725314.png)
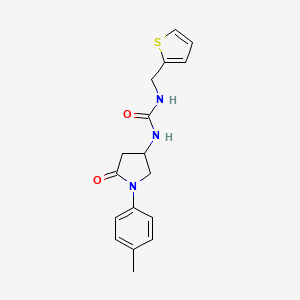
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)
![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)